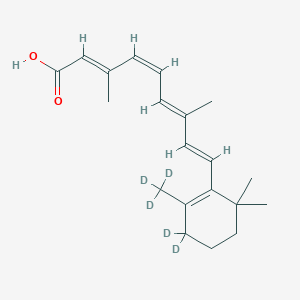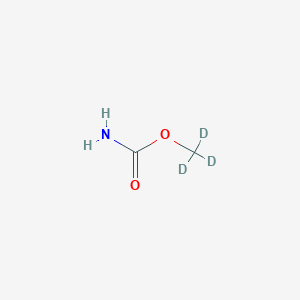
Methyl carbamate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl carbamate-d3 is a deuterated form of methyl carbamate, where three hydrogen atoms are replaced by deuterium. This compound is used primarily in scientific research due to its unique isotopic properties. Methyl carbamate itself is an organic compound and the simplest ester of carbamic acid. It is a colorless solid that is soluble in water and has various applications in the textile, polymer, and pharmaceutical industries .
Méthodes De Préparation
Methyl carbamate-d3 can be synthesized through several methods. One common method involves the reaction of methanol-d3 with urea. The reaction proceeds as follows:
CO(NH2)2+CD3OH→CD3OC(O)NH2+NH3
Another method involves the reaction of ammonia with methyl chloroformate-d3 or dimethyl carbonate-d6. These reactions are typically carried out under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Methyl carbamate-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: It can be reduced to form amines and other reduction products.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. .
Applications De Recherche Scientifique
Methyl carbamate-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: this compound is used in metabolic studies to trace the incorporation and transformation of carbamates in biological systems.
Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of carbamate-based drugs.
Industry: This compound is used in the production of deuterated polymers and other materials with unique properties
Mécanisme D'action
The mechanism of action of methyl carbamate-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit acetylcholinesterase, leading to an accumulation of acetylcholine at synapses and neuromuscular junctions. This results in increased cholinergic signaling and various physiological effects. The deuterium atoms in this compound can also influence its metabolic stability and pharmacokinetic properties, making it a valuable tool in drug development .
Comparaison Avec Des Composés Similaires
Methyl carbamate-d3 is similar to other carbamate compounds, such as ethyl carbamate and propyl carbamate. its deuterated nature makes it unique and valuable for specific research applications. The presence of deuterium atoms can alter the compound’s physical and chemical properties, such as its metabolic stability and reaction kinetics. This makes this compound particularly useful in studies where isotopic labeling is required .
Similar compounds include:
Ethyl carbamate:
Propyl carbamate: Used in the production of polymers and as a chemical intermediate.
Butyl carbamate: Used in the manufacture of pesticides and as a plasticizer
Propriétés
Formule moléculaire |
C2H5NO2 |
|---|---|
Poids moléculaire |
78.09 g/mol |
Nom IUPAC |
trideuteriomethyl carbamate |
InChI |
InChI=1S/C2H5NO2/c1-5-2(3)4/h1H3,(H2,3,4)/i1D3 |
Clé InChI |
GTCAXTIRRLKXRU-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)N |
SMILES canonique |
COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


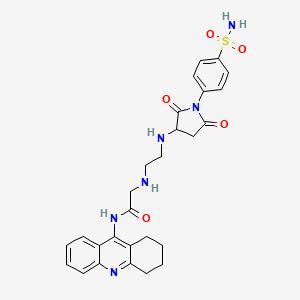
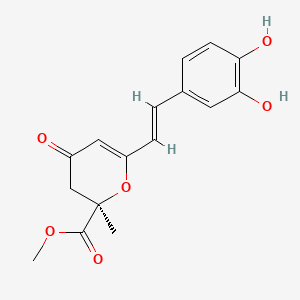

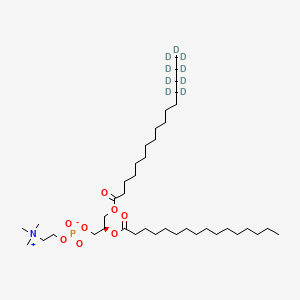
![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)

![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)



![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)
